![molecular formula C26H30N2O4S B2408772 Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate CAS No. 899761-74-1](/img/structure/B2408772.png)
Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate is a quinolone-based compound . Quinolone derivatives are known for their antibacterial, antiparasitic, antiviral, anticancer, and immunosuppressant activities . They can also be used in the treatment of obesity, diabetes, and neurodegenerative diseases .
Synthesis Analysis
The compound can be obtained via two synthetic routes. The most suitable way, according to investigations, is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinat in dry DMF .Molecular Structure Analysis
The compound was crystallized from methanol into the monoclinic P2 1 /n space group with a single molecule in the asymmetric unit . Hirshfeld surface analysis was performed to define the hydrogen bonds and analysis of the two-dimensional fingerprint plots was used to distinguish the different types of interactions . Two very weak non-classical C—H O hydrogen bonds were found and the contributions of short contacts to the Hirshfeld surface were determined .Chemical Reactions Analysis
Molecules form an isotropic network of intermolecular interactions according to an analysis of the pairwise interaction energies .Scientific Research Applications
- The synthesis of derivatives from this compound allows for the creation of potential drug candidates .
- This compound’s pharmacological potential may include antiviral, anticancer, or neuroprotective properties .
- Researchers explore enantioselective synthesis to optimize chirality for improved drug performance .
Medicinal Chemistry and Drug Design
Multicomponent Reactions (MCRs)
Biological Evaluation and Pharmacological Activity
Chiral Optimization
Functionalization and Synthetic Methodology
Mechanism of Action
Target of Action
The primary targets of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate are bacterial macromolecules such as Staphylococcus aureus DNA Gyrase , Mycobacterium tuberculosis topoisomerase II , and Streptococcus pneumoniae topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them attractive targets for antibacterial agents .
Mode of Action
The compound interacts with these targets by docking into their active centers . This interaction inhibits the function of these enzymes, thereby disrupting the DNA replication process of the bacteria . The affinity of the compound towards these targets exceeds that of the reference antibiotics of the fluoroquinolone group .
Biochemical Pathways
The inhibition of these enzymes disrupts the bacterial DNA replication process, leading to the death of the bacteria . This makes Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate a potential antibacterial agent .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to the disruption of their DNA replication process . This could potentially lead to the death of the bacteria, making the compound a potential candidate for the development of new antibacterial agents .
properties
IUPAC Name |
ethyl 1-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S/c1-4-19-10-13-23-22(15-19)25(28-14-6-7-20(17-28)26(29)32-5-2)24(16-27-23)33(30,31)21-11-8-18(3)9-12-21/h8-13,15-16,20H,4-7,14,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDETVYKWAUSUNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC(C4)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate |
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